Cas no 17551-52-9 (6-chloro-2-methylpyrimidin-4-ol)
6-chloro-2-methylpyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-2-methylpyrimidin-4(1H)-one
- 4(1H)-Pyrimidinone,6-chloro-2-methyl-
- 6-chloro-2-methyl-1H-pyrimidin-4-one
- 6-Chloro-2-methyl-4-pyrimidinol
- 6-Chloro-4-hydroxy-2-methylpyrimidine
- 2-Methyl-4-chlor-6-hydroxy-pyrimidin
- 2-methyl-4-hydroxy-6-chloropyrimidine
- 4-Chloro-6-hydroxy-2-methylpyrimidine
- 6-Chlor-4-hydroxy-2-methyl-pyrimidin
- 6-chloro-2-methyl-3H-pyrimidin-4-one
- 6-chloro-2-methylpyrimidin-4-ol
- chloromethylpyrimidinol
- 6-Chloro-2-methylpyrimidin-4(1H)
- 6-chloro-2-methylpyrimidin-4(3H)-one
- 6-chloro-2-methylpyrimidin-4-ol(WX192145)
- 4(1H)-Pyrimidinone, 6-chloro-2-methyl- (9CI)
- 4(1H)-Pyrimidinone, 6-chloro-2-methyl-
- 6-Chloro-4-hydroxy-2-MethylpyriMidine, 97%
- NSC165654
- 4(3H)-Pyrimidinone, 6-chloro-2-methyl-
- QNANRGHPXMUJQC-UHFFFAOYSA-N
- STL554956
- SBB086367
- 4-Pyrimidinol, 6-chloro-2-methyl-
- BBL101160
- 6-chloro-2-meth
- MFCD00030773
- SCHEMBL1671480
- 6-Chloro-2-methylpyrimidin-4-ol, AldrichCPR
- 6-chloro-2-methyl-4(3H)-pyrimidinone
- SCHEMBL18689667
- CS-0042408
- EN300-103634
- DTXSID00304414
- SB55552
- SY104238
- A1-00106
- FT-0681211
- A881569
- AP-501/43400472
- J-518533
- W18545
- MB-0715
- 4(1H)-Pyrimidinone,6-chloro-2-methyl-(9CI)
- 17551-52-9
- 6-chloro-2-methyl-4(3h)-pyrimidone
- 4-chloro-2-methyl-1H-pyrimidin-6-one
- AKOS005073570
- NSC-165654
- DB-065105
-
- MDL: MFCD00030773
- Inchi: 1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)
- InChI Key: QNANRGHPXMUJQC-UHFFFAOYSA-N
- SMILES: ClC1=CC(NC(C)=N1)=O
Computed Properties
- Exact Mass: 144.00900
- Monoisotopic Mass: 144.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5
- XLogP3: 0.1
Experimental Properties
- Density: 1.45
- Melting Point: 233-236°
- Boiling Point: 205.4°Cat760mmHg
- Flash Point: 78°C
- Refractive Index: 1.608
- PSA: 46.01000
- LogP: 1.14400
6-chloro-2-methylpyrimidin-4-ol Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
6-chloro-2-methylpyrimidin-4-ol Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-chloro-2-methylpyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22491-1 G |
6-chloro-2-methylpyrimidin-4-ol |
17551-52-9 | 95% | 1g |
¥ 580.00 | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048051-1g |
6-Chloro-4-hydroxy-2-methylpyrimidine |
17551-52-9 | >95% | 1g |
1120CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048051-5g |
6-Chloro-4-hydroxy-2-methylpyrimidine |
17551-52-9 | >95% | 5g |
3039CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-IR951-200mg |
6-Chloro-2-methyl-4-pyrimidinol |
17551-52-9 | 97% | 200mg |
¥467.0 | 2022-02-28 | |
| Matrix Scientific | 048051-1g |
6-Chloro-2-methyl-4-pyrimidinol, >95% |
17551-52-9 | >95% | 1g |
$69.00 | 2023-09-06 | |
| Matrix Scientific | 048051-5g |
6-Chloro-2-methyl-4-pyrimidinol, >95% |
17551-52-9 | >95% | 5g |
$187.00 | 2023-09-06 | |
| TRC | C370905-1g |
6-Chloro-4-hydroxy-2-methylpyrimidine |
17551-52-9 | 1g |
$ 155.00 | 2023-04-18 | ||
| TRC | C370905-2.5g |
6-Chloro-4-hydroxy-2-methylpyrimidine |
17551-52-9 | 2.5g |
$ 253.00 | 2023-04-18 | ||
| TRC | C370905-5g |
6-Chloro-4-hydroxy-2-methylpyrimidine |
17551-52-9 | 5g |
$ 454.00 | 2023-04-18 | ||
| TRC | C370905-10g |
6-Chloro-4-hydroxy-2-methylpyrimidine |
17551-52-9 | 10g |
$ 793.00 | 2023-04-18 |
6-chloro-2-methylpyrimidin-4-ol Suppliers
6-chloro-2-methylpyrimidin-4-ol Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 6-chloro-2-methylpyrimidin-4-ol
Research Brief on 6-Chloro-2-methylpyrimidin-4-ol (CAS: 17551-52-9): Recent Advances and Applications
6-Chloro-2-methylpyrimidin-4-ol (CAS: 17551-52-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents and its role in chemical transformations. This research brief consolidates the latest findings related to this compound, focusing on its synthetic applications, biological activities, and potential industrial relevance.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 6-chloro-2-methylpyrimidin-4-ol as a precursor for the synthesis of kinase inhibitors. The research demonstrated that modifications at the 4-position of the pyrimidine ring could yield compounds with potent inhibitory activity against specific cancer-related kinases. The study emphasized the compound's versatility in medicinal chemistry, particularly in targeting tyrosine kinases involved in tumor proliferation.
In the field of agrochemicals, recent patent filings (2022-2023) have revealed novel applications of 6-chloro-2-methylpyrimidin-4-ol in the development of fungicides. Its structural features make it an ideal scaffold for creating compounds that disrupt fungal cell wall biosynthesis. Researchers have reported derivatives with enhanced bioavailability and reduced environmental persistence, addressing current concerns about sustainable agrochemical development.
Advanced synthetic methodologies for 6-chloro-2-methylpyrimidin-4-ol have been a focus of recent organic chemistry research. A 2023 paper in Organic Process Research & Development described a green chemistry approach using microwave-assisted synthesis, achieving higher yields (85-92%) with reduced reaction times compared to conventional methods. This advancement has significant implications for industrial-scale production, potentially lowering manufacturing costs and environmental impact.
Structural characterization studies using X-ray crystallography and NMR spectroscopy have provided new insights into the compound's molecular properties. These findings, published in Crystal Growth & Design (2023), reveal interesting hydrogen bonding patterns that may explain its reactivity in various chemical transformations. Such fundamental understanding supports rational drug design efforts utilizing this scaffold.
Emerging research suggests potential applications of 6-chloro-2-methylpyrimidin-4-ol derivatives in antiviral therapies. Preliminary in vitro studies against RNA viruses show promising activity, particularly when combined with specific functional groups at the 2-position. While still in early stages, this line of investigation could open new avenues for antiviral drug development, especially given the ongoing need for broad-spectrum antiviral agents.
In conclusion, 6-chloro-2-methylpyrimidin-4-ol continues to be a valuable building block in chemical biology and pharmaceutical research. Recent advances have expanded its utility across multiple domains, from targeted cancer therapies to sustainable agrochemicals. Future research directions likely include further exploration of its structure-activity relationships and development of more efficient synthetic routes to meet growing industrial demand.
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